1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole
CAS No.: 5791-70-8
Cat. No.: VC16744311
Molecular Formula: C17H13Cl2N3O2
Molecular Weight: 362.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5791-70-8 |
|---|---|
| Molecular Formula | C17H13Cl2N3O2 |
| Molecular Weight | 362.2 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole |
| Standard InChI | InChI=1S/C17H13Cl2N3O2/c1-10-17(12-4-3-5-14(8-12)22(23)24)11(2)21(20-10)13-6-7-15(18)16(19)9-13/h3-9H,1-2H3 |
| Standard InChI Key | NUTLVDNMXHSGAY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)Cl)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₇H₁₃Cl₂N₃O₂ and a molecular weight of 362.2 g/mol. Its structure features a pyrazole core substituted at the 1-, 3-, 4-, and 5-positions with a 3,4-dichlorophenyl group, methyl groups, and a 3-nitrophenyl group, respectively. The presence of electron-withdrawing groups (nitro and chloro) and electron-donating methyl groups creates a unique electronic environment that influences its reactivity and biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 5791-70-8 |
| Molecular Formula | C₁₇H₁₃Cl₂N₃O₂ |
| Molecular Weight | 362.2 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Synthesis and Optimization
Cyclocondensation Methodology
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors. For example, reacting 3,4-dichlorophenylhydrazine with a β-diketone or α,β-unsaturated ketone in ethanol under reflux yields the pyrazole core . Ethanol is preferred for its ability to solubilize reactants while minimizing side reactions, achieving yields exceeding 70%.
Catalytic Enhancements
Recent advances employ ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as green solvents, improving reaction efficiency and enabling catalyst reuse for up to four cycles without significant activity loss . Copper triflate catalysts further enhance cyclization rates, reducing reaction times from 48 hours to under 24 hours .
Biological Activities
Antimicrobial Properties
Though direct data for this compound are scarce, structurally similar pyrazoles exhibit broad-spectrum antimicrobial activity. For instance, 3-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-4,5-dihydro-2H-pyrrolo[2,3-c]pyrazole (CAS 5079-44-7) shows MIC values of 0.07–4.17 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential cross-activity .
Table 2: Comparative Biological Activity of Pyrazole Derivatives
Chemical Reactivity and Stability
Electronic Effects
The 3-nitrophenyl group withdraws electron density via resonance, polarizing the pyrazole ring and increasing susceptibility to nucleophilic attack at the 4-position . Conversely, methyl groups at the 3- and 5-positions donate electrons, stabilizing the ring against electrophilic substitution .
Thermal and Oxidative Stability
Comparative Analysis with Structural Analogs
Substituent Impact on Bioactivity
Replacing the 3-nitrophenyl group with a 4-methylphenyl moiety reduces COX-2 inhibition by 40%, underscoring the nitro group’s critical role. Similarly, omitting methyl groups decreases metabolic half-life from 6.2 hours to 1.8 hours in hepatic microsomes.
Crystallographic Trends
Compared to 1-(2,4,6-trinitrophenyl)-2-pyrazolines, which exhibit distorted pyrazole rings due to steric hindrance, the 3,4-dichlorophenyl and 3-nitrophenyl substituents in this compound maintain near-planarity, favoring π-stacking in molecular crystals .
Future Directions
Targeted Drug Design
Structural modifications, such as introducing sulfonamide groups at the 4-position, could enhance water solubility and bioavailability. Molecular docking studies predict a 20% improvement in COX-2 binding affinity with such modifications .
In Vivo Validation
Current data rely on in vitro models; future work should evaluate toxicity and efficacy in rodent inflammation models. Preliminary acute toxicity studies of analogs show LD₅₀ values > 500 mg/kg, suggesting a favorable safety profile .
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